molecular formula C6H11N5 B3255071 N4,N4-dimethylpyrimidine-2,4,6-triamine CAS No. 24867-25-2

N4,N4-dimethylpyrimidine-2,4,6-triamine

Cat. No.: B3255071
CAS No.: 24867-25-2
M. Wt: 153.19 g/mol
InChI Key: GKMMQUTWKHZKMT-UHFFFAOYSA-N
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Description

N4,N4-dimethylpyrimidine-2,4,6-triamine is a chemical compound with the molecular formula C6H11N5. It is known for its unique structure, which includes a pyrimidine ring substituted with three amino groups and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-dimethylpyrimidine-2,4,6-triamine typically involves the reaction of pyrimidine derivatives with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N4,N4-dimethylpyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4,N4-dimethylpyrimidine-2,4,6-trione, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

N4,N4-dimethylpyrimidine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4,N4-dimethylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4,N4-dimethylpyrimidine-2,4,6-triamine is unique due to the presence of three amino groups and two methyl groups on the pyrimidine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-N,4-N-dimethylpyrimidine-2,4,6-triamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3,(H4,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMMQUTWKHZKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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